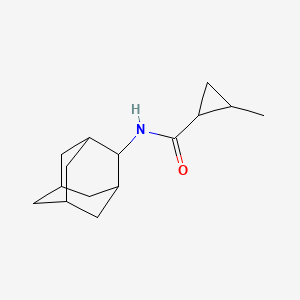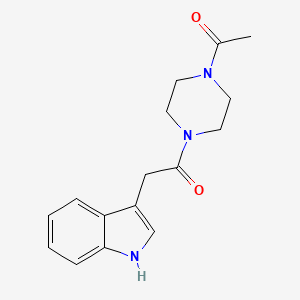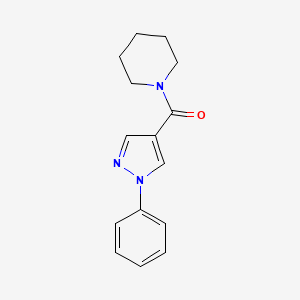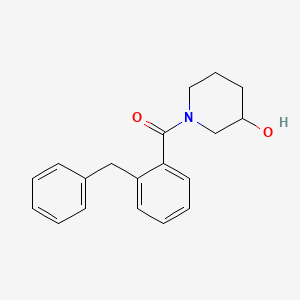
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide, commonly known as ADMC, is a synthetic compound that belongs to the class of adamantane derivatives. ADMC has gained attention due to its potential application in scientific research as it exhibits various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ADMC is not fully understood. However, it has been proposed that ADMC exerts its antiviral activity by inhibiting the fusion of the viral envelope with the host cell membrane. ADMC has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ADMC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, which is involved in the degradation of intracellular proteins. ADMC has also been found to induce the expression of heat shock proteins, which play a role in cellular stress response. Furthermore, ADMC has been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Vorteile Und Einschränkungen Für Laborexperimente
ADMC has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. Furthermore, ADMC exhibits a high level of stability, making it suitable for long-term experiments. However, ADMC also has some limitations. Its mechanism of action is not fully understood, which limits its potential applications. Additionally, ADMC exhibits low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ADMC. One potential avenue of research is the development of ADMC derivatives with improved antiviral and anticancer activities. Additionally, further studies are needed to elucidate the mechanism of action of ADMC and to identify its molecular targets. Furthermore, the potential use of ADMC in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Synthesemethoden
The synthesis of ADMC involves the reaction between 2-adamantanone and 2-methylcyclopropanecarbonyl chloride in the presence of a base. The reaction results in the formation of ADMC, which is then purified using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
ADMC has been extensively studied for its potential application in scientific research. It has been found to exhibit antiviral, antitumor, and anti-inflammatory activities. ADMC has been shown to inhibit the replication of the influenza virus and herpes simplex virus. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, ADMC has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-8-2-13(8)15(17)16-14-11-4-9-3-10(6-11)7-12(14)5-9/h8-14H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROWRDSVUVMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-2-methylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)


![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)
